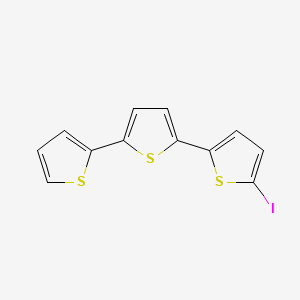
2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’5’,2’'-Terthiophene, 5-iodo-: is a derivative of terthiophene, a compound consisting of three thiophene rings Thiophenes are sulfur-containing heterocycles known for their aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’‘-Terthiophene, 5-iodo- typically involves the iodination of 2,2’:5’,2’‘-terthiophene. One common method is the reaction of 2,2’:5’,2’'-terthiophene with iodine monochloride (ICl) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terthiophene, 5-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 2,2’:5’,2’'-Terthiophene, 5-iodo- can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: It can undergo coupling reactions with various organometallic reagents, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products:
Substituted Terthiophenes: Resulting from substitution reactions.
Coupled Products: Formed through coupling reactions, leading to extended π-conjugated systems.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’:5’,2’'-Terthiophene, 5-iodo- is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of terthiophene have been studied for their potential antimicrobial and antifungal properties.
Industry: In the field of organic electronics, 2,2’:5’,2’'-Terthiophene, 5-iodo- is used in the fabrication of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mecanismo De Acción
The mechanism by which 2,2’:5’,2’'-Terthiophene, 5-iodo- exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2,2’5’,2’'-Terthiophene: The parent compound without the iodine substitution.
2,2’5’,2’'-Terthiophene-5-boronic acid pinacol ester: Another derivative used in coupling reactions.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended version with four thiophene rings.
Uniqueness: 2,2’:5’,2’'-Terthiophene, 5-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials with specific electronic properties.
Propiedades
Número CAS |
104499-98-1 |
|---|---|
Fórmula molecular |
C12H7IS3 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H7IS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H |
Clave InChI |
HCEXAPWURQGOJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















